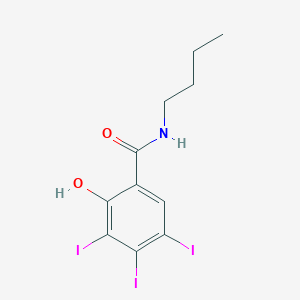
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is a chemical compound with the molecular formula C11H12I3NO2 It is characterized by the presence of three iodine atoms attached to a benzene ring, along with a butyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-hydroxy-3,4,5-triiodobenzamide typically involves the iodination of a benzamide precursor. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the reaction is conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atoms can be reduced to form less halogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized benzamides.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and thyroid function.
Medicine: Due to its iodine content, it may be explored for use in radiographic contrast agents or in the treatment of thyroid disorders.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-Butyl-2-hydroxy-3,4,5-triiodobenzamide exerts its effects involves the interaction of its iodine atoms with biological molecules. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound’s hydroxyl group can form hydrogen bonds, further affecting its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-2-hydroxy-3,4,5-triiodobenzene: Similar structure but lacks the amide group.
N-Butyl-2-hydroxy-3,4,5-triiodophenol: Similar structure but has a phenol group instead of an amide.
N-Butyl-2-hydroxy-3,4,5-triiodoaniline: Similar structure but has an amine group instead of an amide.
Uniqueness
N-Butyl-2-hydroxy-3,4,5-triiodobenzamide is unique due to the presence of the amide group, which can participate in additional hydrogen bonding and other interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89010-97-9 |
|---|---|
Molekularformel |
C11H12I3NO2 |
Molekulargewicht |
570.93 g/mol |
IUPAC-Name |
N-butyl-2-hydroxy-3,4,5-triiodobenzamide |
InChI |
InChI=1S/C11H12I3NO2/c1-2-3-4-15-11(17)6-5-7(12)8(13)9(14)10(6)16/h5,16H,2-4H2,1H3,(H,15,17) |
InChI-Schlüssel |
WVDQISKGXBIQQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1O)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



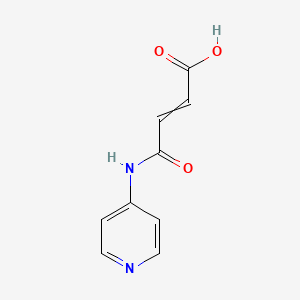
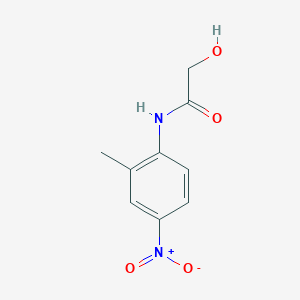
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
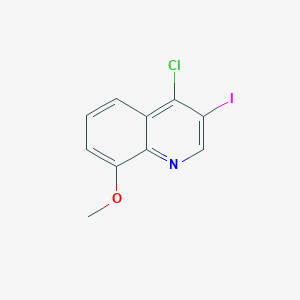
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

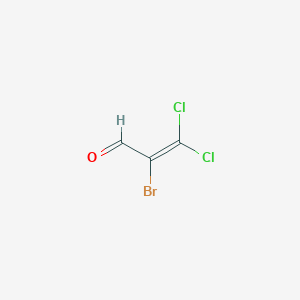
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14140831.png)
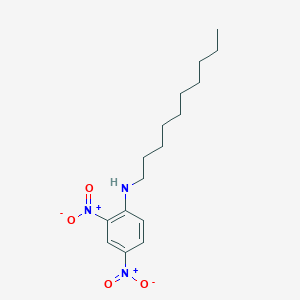

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
